molecular formula C11H11N3O2S B1444095 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 899896-00-5

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1444095
CAS RN: 899896-00-5
M. Wt: 249.29 g/mol
InChI Key: ZOZGEXLXGABQPK-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (5-PTAE) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a 5-membered ring with a pyridine and thiazole moieties, and has a carboxylic acid ethyl ester group. 5-PTAE has a wide range of applications in organic synthesis and scientific research, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Medicinal Chemistry and CNS Activity

Heterocyclic compounds containing nitrogen, sulfur, and oxygen are significant in medicinal chemistry, especially for their CNS activities. Structures similar to “5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester” may serve as lead molecules for synthesizing compounds with CNS effects, such as treating depression or inducing euphoria. These activities stem from the presence of functional chemical groups, like esters and carboxylic acids, within their structures. Such compounds can be used to develop new drugs with fewer adverse effects compared to current CNS drugs (Saganuwan, 2017).

Synthesis of Heterocycles

The reactivity of certain scaffolds, including those similar to the compound , is valuable for synthesizing a wide range of heterocyclic compounds. These structures are crucial in creating pyrazolo-imidazoles, thiazoles, and other heterocycles, demonstrating the significance of such compounds as building blocks in organic synthesis. This versatility highlights the compound’s potential in contributing to the development of novel heterocyclic compounds with various applications, from pharmaceuticals to dyes (Gomaa & Ali, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, chemical groups related to the structure of “this compound,” are extensively studied for their applications in optoelectronics. Incorporating such heterocyclic fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These materials are useful in electronic devices, luminescent elements, and photoelectric conversion elements. This suggests that compounds with similar structures could be explored for their potential in the development of optoelectronic materials, contributing to advancements in technology and materials science (Lipunova et al., 2018).

properties

IUPAC Name

ethyl 5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-11(15)9-10(17-7-13-9)14-8-4-3-5-12-6-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZGEXLXGABQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A three-necked flask equipped with a mechanical stirrer, a dropping funnel and an argon inlet was charged with anhydrous tetrahydrofurane (THF) (25.00 ml). Solid potassium tert-butylate (5.46 g, 44.20 mmol) was added and the slurry was stirred until dissolution was complete. The mixture was cooled to −40° C. by means of a dry ice/acetone bath. A solution of isocyano-acetic acid ethyl ester (5.00 g, 44.20 mmol) and 3-isothiocyanato-pyridine (6.02 g, 44.20 mmol) in anhydrous THF (50.00 ml) was added dropwise via the dropping funnel at such a rate that the temperature did not exceed −35° C. and the mixture remained homogeneously stirred (a thick precipitate forms). After addition was complete, the mixture was stirred for further 1 hour letting the temperature free to rise. The reaction was quenched by addition of glacial acetic acid (2.50 ml). The mixture was diluted with THF and ethyl acetate and filtered through celite. The filtrate was evaporated to a dark yellow solid residue, which was purified by flash chromatography (heptane/ethyl acetate) to yield 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (4.85 g, 44%) as a light yellow solid, MS (ISP): m/e=250.2 (M+H+).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

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